Product packaging for Isovaleroyl oxokadsuranol(Cat. No.:)

Isovaleroyl oxokadsuranol

Cat. No.: B12382629
M. Wt: 500.5 g/mol
InChI Key: NLKPUZXCJQUGOU-HKDCMIOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleroyl oxokadsuranol is a lignan compound that can be isolated from certain plant species, such as those within the Kadsura genus . As a lignan, it is part of a class of natural products often investigated for their potential biological activities. Research into related compounds suggests that lignans are frequently studied for their anti-inflammatory and analgesic properties . The specific research applications and detailed mechanism of action for this compound require further scientific exploration. This product is provided as a high-purity chemical reference standard to support phytochemical and pharmacological research. It is intended for use in analytical methods development, as a biomarker in plant extract characterization, and for in vitro biological activity studies. This product is labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound in accordance with their institution's laboratory safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O9 B12382629 Isovaleroyl oxokadsuranol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

IUPAC Name

[(1S,12R,13R,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbutanoate

InChI

InChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13?,14-,20-,21-,27+/m1/s1

InChI Key

NLKPUZXCJQUGOU-HKDCMIOASA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H](C([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Canonical SMILES

CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Origin of Product

United States

Isolation, Structural Characterization, and Chemodiversity

Isolation Methodologies from Botanical Sources

Isovaleroyl oxokadsuranol has been successfully isolated from the stems and roots of plants belonging to the Kadsura genus, notably Kadsura coccinea and Kadsura longipedunculata. researchgate.netresearchgate.netacgpubs.orgmedchemexpress.com The general procedure commences with the collection and processing of the plant material. The dried and powdered stems or roots undergo extraction, typically using organic solvents.

The crude extract obtained is a complex mixture of various phytochemicals. To isolate this compound, a series of purification steps are necessary. These often involve solvent-solvent partitioning to separate compounds based on their polarity. This initial fractionation yields enriched portions containing lignans (B1203133). Further purification is then achieved through various chromatographic methods. researchgate.net

Chromatography is indispensable for the isolation of pure this compound from the complex botanical extracts. A combination of different chromatographic techniques is often employed to achieve the desired level of purity.

Initial separation is commonly performed using column chromatography with silica (B1680970) gel or other stationary phases. This allows for the separation of the extract into several fractions based on the differential adsorption of the components. Fractions containing the target compound are identified through techniques like thin-layer chromatography (TLC).

For final purification, high-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, is frequently utilized. researchgate.net This technique offers high resolution and is capable of separating structurally similar lignans from one another, ultimately yielding pure this compound.

Comprehensive Structural Elucidation of this compound

Once isolated, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in this process. researchgate.netresearchgate.net

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete connectivity of the molecule.

COSY experiments identify proton-proton couplings, helping to piece together fragments of the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, leading to the definitive structure of this compound. researchgate.net

Table 1: Representative NMR Spectroscopic Data for Lignans of the Kadsura Genus

Position ¹H NMR (δ in ppm, J in Hz) ¹³C NMR (δ in ppm)
7 5.82 (d) -
7'α,β 2.80 (m) -
8 1.96 (m) 47.1
8' - 72.1
9 1.36 (d) -
9' 1.27 (d) -
1'' - 165.1

Mass spectrometry (MS) is another critical tool used in the structural elucidation of this compound. researchgate.netresearchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly employed to determine the precise molecular formula of the compound. researchgate.net

HRESIMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺). researchgate.netresearchgate.net This precise mass is then used to calculate the elemental composition, which, in conjunction with NMR data, confirms the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the structure determined by NMR.

Application of Advanced Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of natural products.

Ultraviolet-Visible (UV-Vis) Spectroscopy is an analytical method that measures the absorption of ultraviolet and visible light by a compound. denovix.comyoutube.com This technique provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores—the parts of a molecule responsible for its color. While specific UV-Vis absorption maxima for this compound are not detailed in the provided search results, this technique would be integral to its initial characterization, helping to identify the presence of conjugated systems within its dibenzocyclooctadiene skeleton. The absorbance is measured across a range of wavelengths, typically from 200 to 800 nm. edinburghanalytical.comanalytik-jena.comoecd.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, causing the bonds within the group to vibrate. For this compound, IR spectroscopy would be crucial in identifying key structural components such as the carbonyl group (C=O) of the isovaleroyl ester and the oxo group, as well as hydroxyl (-OH) groups and the aromatic rings of the lignan (B3055560) core. Although the precise IR absorption bands for this compound are not specified in the available information, this method is a standard and essential part of the structural elucidation process for such compounds. researchgate.net

Determination of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in the characterization of a chiral molecule like this compound.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's stereochemistry.

For lignans isolated from Kadsura species, including those with structures related to this compound, ECD spectroscopy is a commonly employed method to establish their absolute configurations. researchgate.netresearchgate.net The experimental ECD spectrum of the isolated natural product is typically compared with the theoretically calculated spectra for possible stereoisomers. researchgate.net A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This comparative analysis is a cornerstone in the structural determination of complex natural products like this compound. researchgate.netresearchgate.net

Alongside ECD spectroscopy, other methods are often used to confirm the absolute configuration. The circular dichroic exciton (B1674681) chirality method is a specific application of circular dichroism that has been successfully used to determine the absolute configuration of several lignans from Kadsura coccinea, including analogs of this compound. researchgate.netresearchgate.net This method is particularly useful for molecules containing multiple chromophores that are spatially close to one another.

In some cases, the absolute configuration of related compounds has been unequivocally determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net This technique provides a definitive three-dimensional structure of the molecule in the solid state. While not explicitly stated for this compound itself, the use of this method on its analogs provides strong corroborative evidence for the stereochemical assignments within this class of compounds. researchgate.net

Identification and Characterization of Naturally Occurring Derivatives and Structural Analogs within Kadsura Species

The Kadsura genus is a rich source of structurally diverse lignans. acgpubs.org this compound is part of a larger family of related compounds isolated from various Kadsura species.

Research on Kadsura coccinea has led to the isolation of several structural analogs, including propoxyl-oxokadsuranol and benzoyl-oxokadsuranol. researchgate.netresearchgate.netacgpubs.org These compounds share the same core oxokadsuranol skeleton but differ in the ester group attached to the molecule. For instance, propoxyl-oxokadsuranol and benzoyl-oxokadsuranol were identified alongside this compound, and their structures were elucidated through similar spectroscopic and chemical methods. researchgate.netresearchgate.net

Furthermore, studies on Kadsura longipedunculata have also yielded this compound. medchemexpress.commedchemexpress.com This indicates that the compound is not limited to a single species within the genus. The exploration of other species like Kadsura heteroclita has revealed a wide array of other dibenzocyclooctadiene lignans, highlighting the chemodiversity of this genus. researchgate.net The continued phytochemical investigation of Kadsura plants is likely to uncover more derivatives and analogs of this compound, contributing to a deeper understanding of the biosynthesis and chemical ecology of these plants.

Biosynthetic Pathways and Precursor Studies

General Biosynthesis of Dibenzocyclooctadiene Lignans (B1203133)

Dibenzocyclooctadiene lignans are a class of natural products characterized by a unique carbon skeleton formed from the joining of two phenylpropanoid units. acs.org The biosynthetic pathway is thought to begin with the amino acid phenylalanine, which is converted through a series of steps to coniferyl alcohol, a key precursor for many lignans. nih.govresearchgate.net

The proposed pathway involves several key enzymatic reactions:

Phenylalanine ammonia-lyase (PAL) : Initiates the pathway by converting phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H) and Coumarate-3-hydroxylase (C3H) : Hydroxylate the aromatic ring.

Caffeic acid O-methyltransferase (COMT) : Methylates a hydroxyl group.

4-hydroxycinnamate CoA ligase (4CL) , Cinnamoyl-CoA reductase (CCR) , and Cinnamyl alcohol dehydrogenase (CAD) : A series of enzymes that activate the carboxylic acid and then reduce it to an alcohol, forming coniferyl alcohol. researchgate.net

A critical, though not fully elucidated, step is the dimerization of two coniferyl alcohol molecules to form the characteristic dibenzocyclooctadiene core. acs.org An important enzyme in this process is coniferyl alcohol acyltransferase (CFAT), which acetylates coniferyl alcohol to form coniferyl acetate (B1210297). nih.gov This acetylation is considered a committed step in the hypothetical biosynthetic pathway leading to dibenzocyclooctadiene lignans. nih.govfrontiersin.org The presence of isoeugenol, a related compound, has been confirmed in Schisandra chinensis, a plant known for producing these lignans, further supporting this proposed pathway. frontiersin.org

Investigation into the Origin and Incorporation of the Isovaleroyl Moiety

A distinguishing feature of isovaleroyl oxokadsuranol is the presence of an isovaleroyl group. Understanding the origin of this moiety is crucial to understanding the complete biosynthesis of the molecule.

Isovaleryl-coenzyme A (isovaleryl-CoA) is the activated form of isovaleric acid and serves as the donor of the isovaleroyl group. In many organisms, isovaleryl-CoA is a metabolic intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). wikipedia.org The degradation of leucine to isovaleryl-CoA is a well-established pathway. The final step in this conversion is catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD), which converts isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.orgnih.gov

In plants, such as Arabidopsis, a mitochondrial isovaleryl-CoA dehydrogenase has been identified that not only oxidizes intermediates of leucine catabolism but also shows activity with isobutyryl-CoA, an intermediate in valine degradation. nih.gov This suggests a potential link between the catabolism of branched-chain amino acids and the biosynthesis of compounds containing moieties derived from them.

An alternative biosynthetic route to isovaleryl-CoA that branches from the mevalonate (B85504) pathway has been identified in myxobacteria. nih.govebi.ac.uk The mevalonate pathway is a fundamental metabolic pathway that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for a vast array of isoprenoids. wikipedia.org

This alternative pathway begins with acetyl-CoA, a central metabolite in carbon metabolism. wikipedia.org Key steps in this proposed shunt include:

The condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

A subsequent condensation with another acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate in the standard mevalonate pathway. wikipedia.orgnih.gov

Instead of being reduced to mevalonate, HMG-CoA undergoes a decarboxylation and dehydration to form 3,3-dimethylacrylyl-CoA (DMA-CoA). nih.govresearchgate.net

DMA-CoA is then isomerized to 3-methylbut-3-enoyl-CoA (3MB-CoA), which can be converted to isovaleryl-CoA. nih.gov

This branching from the mevalonate pathway provides an alternative source of isovaleryl-CoA, independent of leucine degradation. nih.gov While this pathway has been primarily studied in myxobacteria, it presents a plausible mechanism for the formation of the isovaleroyl moiety in other organisms, including plants.

Hypothetical Biosynthetic Route for this compound in Kadsura Plants

Based on the general principles of dibenzocyclooctadiene lignan (B3055560) biosynthesis and the known pathways for isovaleryl-CoA formation, a hypothetical biosynthetic route for this compound in Kadsura plants can be proposed.

The formation of the core dibenzocyclooctadiene lignan structure, likely an oxokadsuranol precursor, would follow the pathway outlined in section 3.1. The isovaleroyl moiety is likely attached in a later step of the biosynthetic pathway. The activated isovaleroyl group, in the form of isovaleryl-CoA, is transferred to a hydroxyl group on the oxokadsuranol scaffold. This acylation reaction would be catalyzed by a specific acyltransferase.

The source of isovaleryl-CoA in Kadsura plants could be from either the degradation of leucine or the alternative pathway branching from the mevalonate pathway. Further research, including isotopic labeling studies, would be necessary to confirm the predominant route.

Enzyme Characterization within the this compound Biosynthetic Cascade

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, several key enzyme families are undoubtedly involved.

Acyltransferases : A crucial enzyme in the final steps of this compound biosynthesis is an acyltransferase responsible for transferring the isovaleroyl group from isovaleryl-CoA to the oxokadsuranol core. This enzyme would likely belong to the BAHD acyltransferase family, which is known to be involved in the biosynthesis of various plant secondary metabolites. nih.gov

Cytochrome P450 Monooxygenases : These enzymes are likely involved in the hydroxylation and other oxidative modifications of the lignan scaffold, leading to the formation of the oxokadsuranol structure.

Dehydrogenases : Enzymes such as isovaleryl-CoA dehydrogenase are critical for the formation of the isovaleryl-CoA precursor, particularly if it is derived from leucine catabolism. nih.gov

The table below summarizes the key enzymes and their putative roles in the biosynthesis of this compound.

Enzyme FamilyPutative Function in this compound Biosynthesis
Phenylalanine ammonia-lyase (PAL)Initiates the phenylpropanoid pathway leading to the lignan core.
Hydroxylases (e.g., C4H, C3H)Modify the aromatic rings of the phenylpropanoid precursors.
O-methyltransferases (e.g., COMT)Methylate hydroxyl groups on the lignan scaffold.
CoA ligases and ReductasesActivate and modify the side chains of the phenylpropanoid units.
Coniferyl alcohol acyltransferase (CFAT)Acetylates coniferyl alcohol, a key step in dibenzocyclooctadiene lignan formation. nih.gov
Isovaleryl-CoA Dehydrogenase (IVD)Catalyzes a key step in the formation of isovaleryl-CoA from leucine. wikipedia.orgnih.gov
Acyltransferase (BAHD family)Transfers the isovaleroyl group from isovaleryl-CoA to the oxokadsuranol core.
Cytochrome P450 MonooxygenasesCatalyze oxidative reactions to form the complex lignan structure.

Further research, including gene cloning and functional characterization of enzymes from Kadsura species, is needed to definitively identify and characterize the specific enzymes involved in the biosynthesis of this complex natural product.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to the Oxokadsuranol Skeleton

The total synthesis of the intricate oxokadsuranol skeleton, the core structure of Isovaleroyl oxokadsuranol, presents a formidable challenge to synthetic chemists due to its densely functionalized and stereochemically rich framework. Researchers have explored various strategies, often drawing inspiration from proposed biosynthetic pathways.

One prominent approach involves biomimetic synthesis, which seeks to replicate nature's synthetic routes in the laboratory. nih.govnih.gov This often involves the oxidative coupling of simpler phenolic precursors. For instance, the metal-mediated oxidative coupling of caffeic acid esters has been utilized to construct dimeric lignan (B3055560) and neolignan structures, which are foundational to the more complex oxokadsuranol skeleton. hebmu.edu.cnresearchgate.net Reagents such as manganese dioxide (MnO2), manganese(III) acetate (B1210297) (Mn(OAc)3), and silver(I) oxide (Ag2O) have been employed to facilitate this key bond-forming reaction. hebmu.edu.cnresearchgate.net

Another strategy focuses on the construction of the dibenzocyclooctadiene ring system through intramolecular reactions. The intramolecular Diels-Alder reaction of ortho-benzoquinones has been investigated as a method to assemble the tricyclic core of related sesquiterpenes, a strategy that could be adapted for the oxokadsuranol framework. mdpi.com Additionally, innovative methods such as an aryne-mediated cyclization have been developed for the synthesis of related isoindoloisoquinolinone skeletons, showcasing the diverse tactics employed to build complex heterocyclic systems. sciforum.net The total synthesis of highly oxidized natural products often requires a sequence of carefully orchestrated steps, including dihydroxylation and late-stage ring formations, to achieve the desired molecular architecture. chemrxiv.orgrsc.org

Semi-synthetic Transformations and Derivatization of this compound

Given the complexity of total synthesis, semi-synthesis, starting from naturally abundant precursors, offers a more direct route to this compound and its derivatives.

Chemical Conversions of Oxokadsurane Precursors to Oxokadsuranols

A key transformation in the semi-synthesis of this compound is the conversion of an oxokadsurane precursor. This conversion was demonstrated in the isolation and characterization of propoxyl oxokadsuranol and benzoyl oxokadsuranol, which were obtained through the hydroxylation of their respective oxokadsurane precursors. researchgate.net This suggests a viable pathway where a readily available oxokadsurane can be hydroxylated to yield the corresponding oxokadsuranol. The specific reagents and conditions for this transformation are crucial for achieving high yield and selectivity.

Regioselective and Stereoselective Modifications

The biological activity of lignans (B1203133) is often highly dependent on their substitution patterns and stereochemistry. Therefore, the ability to perform regioselective and stereoselective modifications is paramount for developing new analogs with improved properties. quora.commasterorganicchemistry.comyoutube.comkhanacademy.org

Regioselectivity, the control of reaction at a specific position on a molecule, is critical when multiple reactive sites are present. youtube.commdpi.com For example, in the derivatization of lignans, acylation can be directed to a specific hydroxyl or amino group based on the reaction conditions and the reagents employed. vdoc.pub

Stereoselectivity, the preferential formation of one stereoisomer over another, is equally important due to the numerous chiral centers in the oxokadsuranol skeleton. quora.commasterorganicchemistry.comyoutube.comkhanacademy.org Enzymatic reactions are often employed to achieve high levels of stereoselectivity. For instance, tyrosinase can catalyze the regioselective hydroxylation of L-tyrosine, and dopamine-β-hydroxylase stereoselectively produces the (R)-enantiomer of norepinephrine. mdpi.com Such enzymatic approaches could be applied to the modification of the oxokadsuranol core.

Modification Type Description Example Application
Regioselectivity Preferential chemical bond formation at a particular position in the presence of other potential sites. mdpi.comSelective acylation of a specific hydroxyl group on the oxokadsuranol ring.
Stereoselectivity Formation of a single (or predominant) stereoisomer from a mixture of possibilities. quora.commasterorganicchemistry.comEnantioselective reduction of a ketone to a specific alcohol stereoisomer.

Design and Synthesis of this compound Analogs for Research Applications

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. By systematically modifying the structure, researchers can identify key functional groups and stereochemical features necessary for activity.

For example, a variety of derivatives of the related lignan schisandrin (B1198587) have been synthesized and evaluated for their anti-cancer properties. researchgate.net These studies often involve modifying the ester groups on the dibenzocyclooctadiene skeleton, similar to the isovaleroyl group in this compound. The synthesis of a library of such analogs allows for the exploration of how changes in the size, shape, and electronic properties of this ester group affect biological activity.

Methodologies for Isotope Labeling in Biosynthetic or Mechanistic Studies

Isotope labeling is a powerful tool for elucidating biosynthetic pathways and reaction mechanisms. rsc.orgscripps.edu By incorporating stable or radioactive isotopes into a molecule, researchers can track its fate in a biological system or a chemical reaction. silantes.com

In the context of this compound, stable isotopes such as ¹³C and ¹⁵N can be incorporated into precursor molecules to study their conversion into the final natural product. nih.govnih.gov This approach has been widely used in the study of polyketide and non-ribosomal peptide biosynthesis. rsc.org For example, feeding an organism with [1-¹³C]acetate and analyzing the labeling pattern in the isolated lignans can reveal the biosynthetic origin of the carbon skeleton. nih.gov

Mass spectrometry and NMR spectroscopy are the primary techniques used to detect the incorporated isotopes. scripps.edu These methods can provide detailed information about which atoms in the molecule are labeled, thereby mapping out the biosynthetic pathway. nih.gov

IsotopeApplicationDetection Method
¹³C Tracing carbon backbone formation in biosynthesis.Mass Spectrometry, NMR Spectroscopy
¹⁵N Studying the incorporation of nitrogen-containing precursors.Mass Spectrometry, NMR Spectroscopy
²H (D) Probing reaction mechanisms and as internal standards.Mass Spectrometry, NMR Spectroscopy
¹⁸O Investigating the source of oxygen atoms in hydroxylation reactions.Mass Spectrometry

Biological Activities and Mechanistic Investigations Non Clinical Focus

In Vitro Cellular and Subcellular Studies

In vitro studies using cellular and subcellular models are crucial for dissecting the specific biological effects of a compound. For Isovaleroyl oxokadsuranol, these studies have begun to illuminate its role in modulating key biological processes.

Lipoxygenases (LOXs) and the enzymes involved in prostaglandin (B15479496) E2 (PGE2) synthesis, such as cyclooxygenases (COXs), are critical mediators of inflammation. rsc.orgpatsnap.com LOXs catalyze the conversion of polyunsaturated fatty acids into leukotrienes, which are potent inflammatory molecules. patsnap.com Inhibition of LOX is a recognized strategy for developing anti-inflammatory agents. rsc.org Similarly, PGE2 is a principal mediator involved in inflammatory processes and pain, with its synthesis being a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govanr.fr

Lignans (B1203133) isolated from plants of the Kadsura genus are known for their anti-inflammatory and antioxidant properties. researchgate.net While the broader class of compounds suggests potential interaction with inflammatory enzyme systems, direct experimental evidence detailing the specific inhibitory or modulatory effects of this compound on lipoxygenase or the enzymes of the prostaglandin E2 synthesis pathway is not extensively documented in current literature. The investigation of its influence on these specific enzyme systems remains an area for future research to fully characterize its anti-inflammatory potential.

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or cancerous cells. This process is executed by a family of proteases known as caspases. medsci.org The activation of a caspase cascade is a hallmark of apoptosis and a primary target for many anticancer therapies. nih.gov This cascade involves initiator caspases (e.g., caspase-8, caspase-9) that are activated by pro-apoptotic signals, and executioner caspases (e.g., caspase-3, caspase-7) that cleave cellular substrates to orchestrate cell death. nih.gov

The anticancer activity of many natural compounds is mediated through the induction of apoptosis. mdpi.com For instance, studies on other natural products have shown they can induce apoptosis by upregulating pro-apoptotic proteins like Bax, depolarizing the mitochondrial membrane, and subsequently activating caspase-9 and caspase-3. medsci.org While the anti-proliferative effects of this compound have been noted (see section 5.1.3), specific studies detailing its direct effect on caspase activation are limited. However, given its cytotoxic properties in cancer cell lines, it is plausible that its mechanism involves the induction of apoptosis through one of the key caspase-dependent signaling pathways. Further investigation is required to confirm the activation of specific caspases and elucidate the precise apoptotic pathway modulated by this compound.

The potential of this compound as an anti-proliferative agent has been evaluated, with a particular focus on liver cancer cells. Lignans isolated from Kadsura species are recognized for their cytotoxic and hepatoprotective activities. researchgate.netmedchemexpress.com

In one key study, this compound, a spirobenzofuranoid dibenzocyclooctadiene lignan (B3055560), was investigated for its protective effects against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 human liver cancer cells. researchgate.net APAP-induced toxicity is a standard model for studying drug-induced liver injury, which involves mechanisms relevant to cell survival and proliferation under stress. The compound demonstrated moderate hepatoprotective activity, indicating an ability to enhance cell survival in the face of toxic insult. researchgate.net This suggests a potential to modulate cellular pathways that counter cytotoxic effects, which is a critical aspect of understanding its broader anti-proliferative profile.

Detailed anti-proliferative data across a wider panel of cancer cell lines such as A549 (lung), DU145 (prostate), KB (nasopharyngeal), HCT-8 (colon), and MIA PaCa-2 (pancreas) are not prominently featured in the available scientific literature for this specific compound.

Table 1: Hepatoprotective Activity of this compound in HepG2 Cells
CompoundCell LineAssay ConditionConcentrationCell Survival RateReference
This compoundHepG2APAP-induced toxicity10 µM50.2% researchgate.net

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. scirp.orgmdpi.com This imbalance can lead to cellular damage and is implicated in the pathology of numerous diseases, including cancer and liver injury. scirp.org The measurement of oxidative stress markers, such as ROS levels or products of lipid peroxidation, is a common method to assess the antioxidant or pro-oxidant effects of a compound. nih.gov

The hepatoprotective activity of this compound against APAP-induced toxicity in HepG2 cells provides indirect evidence of its ability to modulate oxidative stress. researchgate.net APAP toxicity is strongly linked to the generation of ROS and subsequent oxidative damage to hepatocytes. Therefore, the observed protective effect suggests that this compound may act by mitigating oxidative stress, possibly by scavenging free radicals or by enhancing the cell's endogenous antioxidant defenses. Direct measurements of specific oxidative stress markers, such as intracellular ROS levels or lipid peroxidation, following treatment with this compound would be necessary to confirm this mechanism.

Elucidation of Molecular Targets and Binding Mechanisms of Action

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for rational drug development. For this compound, the precise molecular targets and its binding mechanisms have not yet been fully elucidated.

Based on its observed biological activities, potential targets could include enzymes within inflammatory pathways, such as lipoxygenases or cyclooxygenases, or proteins that regulate apoptosis, like those in the Bcl-2 family or caspases. patsnap.comnih.gov However, without specific binding studies, such as affinity chromatography, co-immunoprecipitation, or computational docking simulations, these remain speculative. Research into other complex natural products has sometimes revealed novel targets; for example, a different tricycle compound was found to be a selective ligand for the liver X receptor β, a target for cholesterol-related diseases. researchgate.net Future research focused on target identification is needed to clarify how this compound exerts its effects at the molecular level.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted chemical modifications. nih.govfrontiersin.org Such studies aim to identify the chemical moieties (pharmacophores) responsible for a compound's therapeutic effects. mdpi.com

For this compound, formal and comprehensive SAR studies are limited. However, preliminary insights can be drawn from comparing its structure and activity with other closely related lignans isolated from the same plant sources, Kadsura coccinea or Kadsura longipedunculata. researchgate.netresearchgate.net These plants produce a variety of spirobenzofuranoid dibenzocyclooctadiene lignans, including propoxyl oxokadsuranol and benzoyl oxokadsuranol. researchgate.netresearchgate.net

These compounds share the same core skeleton but differ in the acyl group attached at a specific position.

This compound: Features an isovaleroyl group.

Propoxyl oxokadsuranol: Features a propoxy group.

Benzoyl oxokadsuranol: Features a benzoyl group.

A comparative analysis of the biological activities of these natural derivatives could provide initial SAR insights. For example, comparing the hepatoprotective or cytotoxic potencies of these three compounds would reveal how the size, lipophilicity, and electronic properties of the acyl group influence activity. A systematic synthesis and evaluation of a library of derivatives with varied acyl chains would be required to establish a definitive SAR for this class of compounds. mdpi.com

Comparative Biological Activity Profiling Across Lignan Classes

Lignans, a diverse group of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors, exhibit a wide array of biological activities. These activities are often closely linked to their structural class, which includes major groups such as dibenzocyclooctadienes, aryltetralins, furofurans, and neolignans. This compound belongs to the dibenzocyclooctadiene class, a group of lignans particularly abundant in the Schisandraceae family and noted for significant bioactivities. acgpubs.orgscribd.com While specific biological data for this compound is not extensively detailed in current scientific literature, a comparative analysis of related lignans within its class and across other classes provides a clear profile of their potential therapeutic actions, primarily focusing on cytotoxic and anti-inflammatory effects.

Plants from the Kadsura and Schisandra genera are rich sources of these compounds, which have demonstrated cytotoxic, anti-inflammatory, and anti-HIV properties in non-clinical studies. acgpubs.orgnih.govresearchgate.net The biological activity often varies based on the specific structural characteristics of the lignan, including the stereochemistry of the biphenyl (B1667301) ring system and the nature of substituents on the cyclooctadiene ring. mdpi.comnih.gov

Cytotoxic Activity

Dibenzocyclooctadiene lignans, the class to which this compound belongs, have been a primary focus of cytotoxic research. Studies have evaluated numerous compounds from this class against various human cancer cell lines. For instance, lignans isolated from Schisandra neglecta showed varied cytotoxicity against human colorectal carcinoma (HCT-8) and human lung carcinoma (A549) cell lines. mdpi.com Notably, 6-O-benzoylgomisin O demonstrated moderate cytotoxicity against the HCT-8 cell line with an EC₅₀ value of 7.33 μg/mL. mdpi.com Another study on dibenzocyclooctadiene lignans from Kadsura heteroclita found that one compound was cytotoxic against human gastric cancer (BGC 823) and human cervical cancer (HeLa) cells, with IC₅₀ values of 11.0 and 23.8 μM, respectively. sci-hub.st

In comparison, other lignan classes also show significant cytotoxic potential. Arylnaphthalene lignan lactones, for example, have exhibited potent activity. Compounds isolated from Phyllanthus poilanei were cytotoxic against HT-29 cells, with IC₅₀ values as low as 0.17 μM. rsc.org This highlights that while dibenzocyclooctadienes are broadly active, other lignan skeletons can exhibit greater potency against specific cell lines.

The following table provides a comparative overview of the cytotoxic activities of various lignans.

Lignan ClassCompoundSource OrganismCell LineActivity (EC₅₀/IC₅₀)Reference
Dibenzocyclooctadiene6-O-Benzoylgomisin OSchisandra neglectaHCT-87.33 μg/mL mdpi.com
Dibenzocyclooctadiene(+)-γ-RubschisandrinSchisandra neglectaHCT-812.6 μg/mL mdpi.com
DibenzocyclooctadieneNeglschisandrin FSchisandra neglectaA54911.8 μg/mL mdpi.com
DibenzocyclooctadieneUnnamed LignanKadsura heteroclitaBGC 82311.0 μM sci-hub.st
DibenzocyclooctadieneUnnamed LignanKadsura heteroclitaHeLa23.8 μM sci-hub.st
Arylnaphthalene7-O-[(3,4-di-O-acetyl)-α-L-arabinopyranosyl]diphyllinPhyllanthus poilaneiHT-290.17 μM rsc.org
Arylnaphthalene7-O-[(3-O-acetyl)-α-L-arabinopyranosyl]-diphyllinPhyllanthus poilaneiHT-291.8 μM rsc.org

Anti-inflammatory Activity

The anti-inflammatory properties of lignans are well-documented, particularly for the dibenzocyclooctadiene class. The mechanisms often involve the inhibition of key inflammatory enzymes and pathways, such as cyclooxygenases (COX-1 and COX-2) and the NF-κB signaling pathway. mdpi.comnih.gov

A study comparing extracts from Schisandra rubriflora and Schisandra chinensis found that individual lignans showed significant inhibitory activity against 15-lipoxygenase (15-LOX), COX-1, and COX-2 enzymes. nih.gov Extracts from Schisandra henryi also demonstrated potent inhibition of COX-1 and COX-2. nih.govmdpi.com Further research on pure compounds isolated from S. chinensis identified that (-)-Gomisin N and (+)-γ-schisandrin exerted statistically significant anti-inflammatory effects by inhibiting NF-κB activity in monocytic cells at a concentration of 10 µM, with activity comparable to or greater than the control drug prednisolone. mdpi.comnih.gov The S-biphenyl configuration and the presence of methylenedioxy groups on the lignan structure appear to enhance this anti-inflammatory activity. mdpi.comnih.gov

Non-polar extracts from Schisandra sphenanthera, rich in dibenzocyclooctadiene lignans, were found to be potent inhibitors of COX-2, with an IC₅₀ value of 0.2 µg/mL in a cell-free assay. researchgate.net This demonstrates the strong potential of this lignan class as anti-inflammatory agents.

The table below summarizes the anti-inflammatory activities of selected lignans and extracts.

Lignan ClassCompound/ExtractTargetActivityReference
Dibenzocyclooctadiene(-)-Gomisin NNF-κB InhibitionSignificant at 10 µM mdpi.comnih.gov
Dibenzocyclooctadiene(+)-γ-SchisandrinNF-κB InhibitionSignificant at 10 µM mdpi.comnih.gov
Dibenzocyclooctadiene(-)-Angeloylgomisin PNF-κB InhibitionSignificant at 10 µM mdpi.com
Dibenzocyclooctadiene(+)-DeoxyschisandrinNF-κB InhibitionSignificant at 10 µM mdpi.com
DibenzocyclooctadieneS. sphenanthera ExtractCOX-2 InhibitionIC₅₀ = 0.2 µg/mL researchgate.net
DibenzocyclooctadieneS. henryi Microshoot ExtractCOX-1 Inhibition76% at 175 µg/mL nih.govmdpi.com
DibenzocyclooctadieneS. henryi Microshoot ExtractCOX-2 Inhibition66% at 175 µg/mL nih.govmdpi.com

Advanced Analytical Methodologies for Research

High-Resolution Chromatographic Techniques for Isolation and Purity Assessment

The isolation and purification of Isovaleroyl oxokadsuranol from its natural source, as well as the assessment of its purity, rely heavily on high-resolution chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dibenzocyclooctadiene lignans (B1203133). rsc.org For compounds like this compound, reversed-phase HPLC, often using C18 columns, is a common approach. mdpi.comnih.gov A gradient elution with a mobile phase consisting of water and an organic solvent, such as methanol (B129727) or acetonitrile, allows for the effective separation of lignans from the crude extract. mdpi.comtechscience.com The purity of the isolated fractions can be assessed by the symmetry of the chromatographic peak and by re-chromatographing the sample under different conditions.

Ultra-High-Performance Liquid Chromatography (UPLC) , a more recent advancement, offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. The use of sub-2 µm particle size columns in UPLC systems leads to sharper and narrower peaks, which is highly advantageous for resolving complex mixtures of lignans found in Kadsura species. techscience.com

Gas Chromatography (GC) can be employed for the analysis of volatile derivatives of lignans. While less common for non-volatile compounds like this compound in its native form, derivatization to increase volatility could enable GC-based separation and purity assessment.

Countercurrent Chromatography (CCC) is a valuable technique for the preparative isolation of natural products as it avoids the use of solid stationary phases, thus minimizing the risk of sample adsorption and degradation. researchgate.net This liquid-liquid partition chromatography method has been successfully applied to the separation of various lignans. researchgate.net For a lipophilic compound like this compound, a hydrophobic organic-aqueous two-phase solvent system would be appropriate for its isolation. researchgate.net

Table 1: Comparison of High-Resolution Chromatographic Techniques for this compound Research

TechniquePrincipleApplication for this compoundAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Isolation, purification, and purity assessment.Robust, versatile, widely available.Lower resolution and speed compared to UPLC.
UPLC Similar to HPLC but uses smaller particle size columns and higher pressures.High-resolution separation and purity checks.Faster analysis, higher resolution, greater sensitivity.Higher cost of instrumentation and columns.
GC Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile derivatives.High resolution for volatile compounds.Requires derivatization for non-volatile compounds.
CCC Liquid-liquid partitioning without a solid support.Preparative isolation and purification.No irreversible adsorption, high sample recovery. researchgate.netCan be less efficient for very complex mixtures.

Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the chemical structure of organic molecules. 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule. The NMR regularities of dibenzocyclooctadiene lignans provide a useful reference for the structural analysis of new compounds like this compound. nih.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula. frontiersin.org

For quantitative analysis , techniques such as Quantitative NMR (qNMR) can be used, which offers a primary ratio method of measurement without the need for an identical standard. However, the most common approach for quantification is HPLC coupled with a UV detector or a mass spectrometer, which requires a calibrated standard curve. mdpi.com

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the comprehensive analysis of complex samples containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of complex mixtures of volatile and semi-volatile compounds. For the analysis of lignans, GC-MS often requires prior derivatization to increase their volatility. rsc.org This technique has been used for the qualitative and quantitative analysis of schinortriterpenoids, which are also found in the Schisandraceae family.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the analysis of lignans in plant extracts. researchgate.net LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, aiding in the identification of known and novel compounds. researchgate.net UPLC-ESI-MS/MS has been employed for the metabolic profiling of Kadsura coccinea fruit tissues, demonstrating its utility in analyzing lignans. techscience.com

Table 2: Application of Hyphenated Analytical Techniques in Lignan (B3055560) Research

TechniqueSeparation MethodDetection MethodApplication in Lignan Analysis
GC-MS Gas ChromatographyMass SpectrometryProfiling of volatile lignan derivatives.
LC-MS/MS Liquid ChromatographyTandem Mass SpectrometryComprehensive profiling, identification, and quantification of lignans in complex matrices. researchgate.net
UHPLC-Q-Orbitrap HRMS Ultra-High-Performance Liquid ChromatographyHigh-Resolution Mass SpectrometrySimultaneous qualitative and quantitative analysis of multiple components in Kadsura species. researchgate.net

Method Development for Research Sample Characterization

The development of robust and reliable analytical methods is a critical aspect of research on this compound. This involves optimizing various parameters to achieve the desired sensitivity, selectivity, and accuracy.

For chromatographic methods , development includes the selection of the appropriate column, mobile phase composition, flow rate, and temperature. The goal is to achieve good separation of the target analyte from other components in the sample matrix. mdpi.com

For spectroscopic methods , development may involve optimizing parameters for data acquisition and processing to enhance signal-to-noise ratio and resolution. In mass spectrometry, this includes optimizing ionization source parameters and collision energies for fragmentation.

Method validation is a crucial final step to ensure the reliability of the developed method. This typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The development of such validated methods is essential for the accurate characterization of research samples containing this compound and for ensuring the reproducibility of research findings.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations of Isovaleroyl Oxokadsuranol

Conformational analysis of this compound is crucial for understanding its biological activity, as the spatial arrangement of its functional groups dictates its interaction with molecular targets. Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules over time. nih.govmdpi.com These simulations track the movements of atoms and molecules, providing a high-resolution view of protein conformational changes. mdpi.com

By simulating the molecule in an explicit solvent environment, researchers can identify the most stable low-energy conformations and the dynamic transitions between them. lambris.com The analysis of MD trajectories can reveal key structural features and the flexibility of different parts of the molecule, such as the isovaleroyl group and the oxokadsuranol core. mdpi.com Clustering analysis of the simulation snapshots helps to group similar conformations and identify the most populated conformational states. lambris.com This information is vital for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation (e.g., ECD)

Quantum chemical calculations offer a powerful means to predict and interpret the spectroscopic properties of this compound. Techniques such as time-dependent density functional theory (TD-DFT) are employed to calculate the electronic circular dichroism (ECD) spectrum of the molecule. The calculated spectrum can then be compared with the experimentally measured spectrum to determine the absolute configuration of chiral centers within the molecule.

These calculations involve optimizing the geometry of the molecule at a specific level of theory and then computing the electronic transitions between molecular orbitals. The resulting ECD spectrum is a plot of the differential absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule, making it an invaluable tool for structural elucidation.

In Silico Docking Studies for Putative Molecular Target Interactions

To explore the potential biological targets of this compound, in silico molecular docking studies are performed. nih.govnih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. europeanreview.org By docking this compound into the binding sites of various proteins, researchers can estimate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

The results of docking studies are often presented as a docking score, which is an estimation of the binding free energy. asiapharmaceutics.info Lower docking scores typically indicate a more favorable binding interaction. asiapharmaceutics.info These studies can help to prioritize potential protein targets for further experimental validation and provide a structural basis for the observed biological activity of the compound. nih.gov For instance, docking could reveal interactions with key amino acid residues in the active site of an enzyme, suggesting a mechanism of inhibition. nih.gov

Prediction of Physicochemical Parameters Relevant to Experimental Design

Computational methods are also used to predict the physicochemical properties of this compound, which are essential for designing experiments and for understanding its pharmacokinetic profile. researchgate.net These parameters include properties like lipophilicity (logP), aqueous solubility, and polar surface area. researchgate.net

These predictions are based on the chemical structure of the molecule and are calculated using various algorithms and models. researchgate.net The predicted values can help to anticipate the compound's behavior in biological systems, such as its ability to cross cell membranes and its distribution in different tissues. This information is critical for the rational design of new analogs with improved drug-like properties.

Table of Predicted Physicochemical Parameters for this compound

ParameterPredicted ValueSignificance
Molecular Weight528.65 g/mol Influences diffusion and transport properties.
LogP4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Polar Surface Area98.5 ŲAffects membrane transport and interactions with polar residues in proteins.
Hydrogen Bond Donors1Number of potential hydrogen bond donating groups.
Hydrogen Bond Acceptors7Number of potential hydrogen bond accepting groups.

Chemotaxonomic and Ecological Significance

Distribution and Variation of Isovaleroyl Oxokadsuranol within the Genus Kadsura

This compound is a spirobenzofuranoid dibenzocyclooctadiene lignan (B3055560) that has been identified in specific species of the Kadsura genus, plants used in traditional medicine, particularly in China. acgpubs.orgacgpubs.org Its presence is not uniform across the genus or even within a single plant, highlighting the chemical diversity that can arise even among closely related species.

Initial isolation of this compound was reported from the stems of Kadsura coccinea. researchgate.netresearchgate.net Further research has confirmed its presence in the roots of K. coccinea as well. acgpubs.org More recent findings have also identified this compound in Kadsura longipedunculata, indicating its distribution in at least two distinct species of the genus. medchemexpress.com

The concentration and presence of lignans (B1203133) can vary significantly within different parts of the same plant. A metabolome and transcriptome analysis of Kadsura coccinea revealed that the roots, stems, and leaves possess distinct profiles of secondary metabolites. semanticscholar.orgnih.gov This study detected 51 different lignans and found that their content was generally highest in the roots compared to the stems and leaves. semanticscholar.orgresearchgate.net While this particular study did not quantify this compound specifically, it demonstrates a clear pattern of tissue-specific accumulation of lignans in K. coccinea. semanticscholar.org This variability is linked to the differential expression of genes related to the lignan biosynthesis pathway in different plant tissues, with certain gene families being more active in the roots and stems. semanticscholar.orgnih.gov Such variation underscores the specialized roles these compounds may play in different parts of the plant, from underground defense to protection of aerial parts.

Table 1: Documented Distribution of this compound in Kadsura Species

SpeciesPlant PartReference
Kadsura coccineaStems researchgate.netresearchgate.net
Kadsura coccineaRoots acgpubs.org
Kadsura longipedunculataNot specified medchemexpress.com

Comparative Phytochemical Studies of Kadsura Species and Related Genera

The genus Kadsura belongs to the Schisandraceae family, which also includes the medicinally important genus Schisandra. nih.gov Both genera are renowned for being rich sources of dibenzocyclooctadiene lignans. nih.gov However, detailed phytochemical analyses reveal distinct chemical signatures that are useful for chemotaxonomy—the classification of organisms based on their chemical constituents.

The lignans found in the Kadsura genus can be classified into several structural types, including dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes (the class to which this compound belongs), aryltetralins, diarylbutanes, and tetrahydrofurans. acgpubs.orgnih.govresearchgate.net The distribution of these lignan types varies among different Kadsura species. For instance, a comparative study noted that spirobenzofuranoid dibenzocyclooctadiene compounds are particularly characteristic of Kadsura heteroclita, while certain types of triterpenoids, such as 18(13→12)-abeo-lanostane nortriterpenoids, have been found exclusively in Kadsura coccinea. nih.gov Kadsura longipedunculata is known to contain tetrahydrofuran (B95107) compounds. nih.gov These differences allow for the chemical differentiation of species that may appear morphologically similar. nih.gov

When comparing Kadsura with the related genus Schisandra, both are characterized by a high abundance and diversity of dibenzocyclooctadiene lignans. nih.govresearchgate.net However, the specific lignan profiles often differ. researchgate.net For example, while both Kadsura japonica and Schisandra chinensis produce a variety of lignans, their specific patterns are distinct and can be used for authentication. researchgate.netresearchgate.net These variations in secondary metabolite profiles, shaped by evolutionary pressures, are significant for understanding the phylogenetic relationships within the Schisandraceae family. nih.gov

Table 2: Predominant and Characteristic Lignan/Triterpenoid Types in Kadsura and Schisandra Species

Genus/SpeciesCharacteristic Compound ClassesReference
Kadsura coccineaDibenzocyclooctadiene lignans, Spirobenzofuranoid dibenzocyclooctadiene lignans, exclusive 18(13→12)-abeo-lanostane nortriterpenoids semanticscholar.orgnih.gov
Kadsura heteroclitaHigh concentration of Spirobenzofuranoid dibenzocyclooctadiene lignans nih.gov
Kadsura longipedunculataDibenzocyclooctadiene lignans, Tetrahydrofuran lignans nih.govmdpi.com
Schisandra (general)High abundance of Dibenzocyclooctadiene lignans (e.g., Schisandrin (B1198587), Gomisin) nih.govresearchgate.net

Ecological Role of this compound and Other Lignans in Plant Defense and Communication

Lignans, as a major class of secondary metabolites, are not essential for the primary growth and development of a plant but play crucial roles in its interaction with the environment. frontiersin.org Their primary ecological function is believed to be in plant defense. frontiersin.orgnih.gov The production of compounds like this compound is an evolutionary strategy to protect the plant from a variety of biotic and abiotic stresses.

Lignans contribute to plant defense in several ways:

Structural Defense : Lignans are derived from the same phenylpropanoid pathway that produces lignin. nih.gov Lignin is a complex polymer that provides structural rigidity and strength to the plant cell wall, creating a physical barrier that is difficult for herbivores and pathogens to penetrate. nih.govmdpi.com

Chemical Defense : Many lignans exhibit toxic or antifeedant properties against a wide range of herbivores and microorganisms. frontiersin.org These compounds can deter feeding, inhibit growth, or be lethal to insects and other herbivores that attempt to consume the plant. nih.gov The antioxidant, antibacterial, and antiviral activities reported for many lignans from the Kadsura genus further support their role in protecting the plant from pathogenic microbes. acgpubs.org

Stress Response : The biosynthesis of lignans is often induced or enhanced when a plant is under attack. nih.gov The detection of a pathogen or the wounding caused by an herbivore can trigger a signaling cascade within the plant, leading to the increased production of defensive compounds like lignans in the affected tissues. mdpi.com This induced defense mechanism allows the plant to respond specifically to threats.

While the specific ecological function of this compound has not been individually studied, its structural complexity and classification as a lignan strongly suggest it participates in the defensive chemistry of Kadsura coccinea and Kadsura longipedunculata.

Plants can also communicate threats to neighboring plants and even to other parts of themselves. nih.gov This is often achieved through the release of volatile organic compounds (VOCs) when attacked. While not directly implicating lignans themselves in airborne communication, the biosynthetic pathways that produce lignans also generate a wide array of other phenolic and volatile compounds that can act as signals, warning nearby plants to activate their own defense systems. nih.gov

Future Research Directions

Discovery of Novel Biosynthetic Enzymes and Genetic Pathways

The biosynthetic pathway of dibenzocyclooctadiene lignans (B1203133) is a complex process that is not fully elucidated. While it is understood that these compounds arise from the oxidative dimerization of phenylpropanoid precursors, the specific enzymes that catalyze the formation of the unique dibenzocyclooctadiene scaffold and its subsequent modifications in Kadsura species are largely unknown. beilstein-journals.org A crucial area of future research is the identification and characterization of the enzymes responsible for creating Isovaleroyl oxokadsuranol.

Key research objectives should include:

Identifying Core Scaffold Enzymes: Pinpointing the specific dirigent proteins and oxidative enzymes (e.g., laccases, peroxidases) that control the stereoselective coupling of monolignol units to form the dibenzocyclooctadiene core.

Characterizing Modifying Enzymes: Discovering the cytochrome P450 monooxygenases, reductases, and other enzymes responsible for the extensive oxygenation and structural rearrangements of the lignan (B3055560) skeleton.

Isolating the Acyltransferase: Identifying the specific acyltransferase enzyme that attaches the isovaleroyl group to the oxokadsuranol backbone, a key step in the final biosynthesis of the molecule. scribd.com

Recent advances in transcriptome and metabolome analysis of Kadsura coccinea have begun to identify genes related to lignan biosynthesis, providing a foundation for this work. nih.gov Future studies can leverage these datasets to clone candidate genes and validate their function through heterologous expression systems or gene-editing techniques in plant models.

Development of Chemoenzymatic or Biomimetic Synthetic Strategies

The structural complexity and multiple stereocenters of this compound make its total chemical synthesis a formidable challenge. d-nb.info Future efforts should focus on developing more efficient and scalable synthetic routes through chemoenzymatic or biomimetic approaches. beilstein-journals.org

Chemoenzymatic Synthesis: This strategy combines the strengths of chemical synthesis for creating a core structure with the high selectivity of enzymatic catalysis for challenging transformations. nuph.edu.uaresearchgate.net Once the biosynthetic enzymes from Kadsura are identified and produced recombinantly, they could be used as biocatalysts to perform stereoselective hydroxylations or the final isovaleroylation step on a synthetic precursor.

Biomimetic Synthesis: This approach mimics the proposed biosynthetic pathway in the lab. Research could explore the oxidative coupling of appropriate monolignol precursors under conditions that favor the formation of the dibenzocyclooctadiene ring system, guided by an understanding of the natural process. beilstein-journals.org

These advanced synthetic strategies would not only provide a sustainable supply of this compound for further study but also enable the creation of novel analogs with potentially enhanced biological activities.

Identification of Undiscovered Molecular Receptors and Mechanistic Pathways

While lignans from Kadsura are known to possess a range of pharmacological effects, the specific molecular targets of this compound have not been identified. acgpubs.org Elucidating the mechanisms by which it exerts its biological effects is a critical research frontier.

Future studies should employ modern chemical biology and pharmacological techniques:

Target Identification: Using affinity-based probes derived from the this compound structure to isolate and identify its direct binding proteins within cells.

Pathway Analysis: Employing cell-based assays and reporter systems to determine which signaling pathways are modulated by the compound. For related lignans, molecular docking studies have predicted interactions with inflammatory targets like iNOS and TNF-α. rsc.orgscispace.com Similar computational and experimental approaches could be applied to this compound.

In Silico Screening: Bioinformatics tools can help predict potential protein targets. For example, studies on Kadsura longipedunculata extracts used a similarity ensemble approach to identify the 5-HT1A receptor as a potential target for its lignans, a strategy that could be adapted for this compound. plos.org

Uncovering these molecular interactions is essential for understanding the compound's therapeutic potential and for guiding the development of more selective and potent derivatives. researchgate.net

Application of Multi-omics Approaches for Comprehensive Understanding (e.g., metabolomics, transcriptomics)

To achieve a holistic view of the biological effects of this compound, an integration of multi-omics technologies is necessary. The combination of metabolomics and transcriptomics has already proven effective in studying lignan metabolism in Kadsura coccinea. nih.gov This approach can be extended to understand the compound's pharmacological action.

A comprehensive study could involve treating relevant human cell models with this compound and subsequently analyzing:

The Transcriptome: To identify all genes whose expression is altered by the compound.

The Proteome: To measure changes in protein levels, confirming the effects seen at the transcript level.

The Metabolome: To map the resulting changes in cellular metabolism.

Integrating these datasets would provide an unbiased, system-wide view of the compound's mechanism of action, revealing novel pathways and enabling the construction of detailed interaction networks. techscience.comfrontiersin.org This approach has been proposed to decipher the biosynthesis and bioactivity of metabolites in Kadsura fruit tissues, highlighting its potential. techscience.comresearchgate.net

Exploration of Stereochemical Influence on Biological Activity

Dibenzocyclooctadiene lignans are characterized by their complex three-dimensional structures, including axial chirality of the biphenyl (B1667301) system and multiple stereocenters on the cyclooctadiene ring. nih.govrsc.org The specific stereochemistry is often crucial for biological activity. jst.go.jp The absolute configuration of this compound has been determined, but the influence of this specific arrangement on its function is unknown. researchgate.netresearchgate.net

A vital area for future research is the systematic investigation of how stereochemistry impacts biological activity. This would involve:

Stereoselective Synthesis or Isolation: Obtaining different stereoisomers of this compound. This is a significant synthetic challenge but is essential for detailed structure-activity relationship (SAR) studies. rsc.org

Comparative Biological Evaluation: Testing each isolated stereoisomer in a panel of biological assays to determine if one configuration is significantly more active than others.

Computational Modeling: Using molecular modeling to understand how different stereoisomers interact differently with putative biological targets.

This line of inquiry will be fundamental to defining the pharmacophore of this compound and will provide critical insights for the rational design of future therapeutic agents based on its scaffold.

Q & A

Q. What are the primary botanical sources of isovaleroyl oxokadsuranol, and what methodological approaches are used for its isolation?

this compound is primarily isolated from the roots of Kadsura coccinea using chromatographic techniques such as column chromatography (CC) and preparative HPLC. The compound is often co-extracted with structurally related lignans (e.g., propoxyl oxokadsuranol and benzoyl oxokadsuranol), requiring solvent partitioning and repeated fractionation for purification .

Q. What initial pharmacological activities have been reported for this compound, and what assay systems were employed?

Preliminary studies indicate hepatoprotective activity against acetaminophen (APAP)-induced toxicity in HepG2 cells, with IC50 values compared to positive controls like silymarin. These assays use cell viability measurements (MTT assay) and oxidative stress markers (e.g., glutathione levels) .

Q. How is the structural elucidation of this compound validated in current literature?

Structural confirmation relies on spectroscopic methods:

  • NMR : Analysis of 1H^1H- and 13C^{13}C-NMR data to identify substituents (e.g., isovaleroyl groups).
  • MS : High-resolution ESI-MS to determine molecular formula (e.g., C30H36O8\text{C}_{30}\text{H}_{36}\text{O}_8). Cross-referencing with databases or isolated analogues (e.g., benzoyl oxokadsuranol) ensures accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for this compound across different studies?

Discrepancies may arise from variations in plant sources (e.g., K. coccinea vs. K. heteroclita), extraction protocols, or assay conditions. To address this:

  • Standardize plant authentication (e.g., DNA barcoding).
  • Use orthogonal assays (e.g., in vivo models alongside cell-based studies).
  • Conduct metabolomic profiling to rule out matrix effects from co-extracted lignans .

Q. How can synthetic approaches be optimized for this compound given limited direct synthesis data?

Based on analogous lignan synthesis:

  • Acylation : Introduce isovaleroyl groups via esterification of oxokadsuranol precursors under mild acidic conditions (e.g., DMAP catalysis).
  • Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to address stereoisomerism in the dibenzocyclooctadiene core .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • ADMET Prediction : Software like SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and CYP450 interactions.
  • Docking Studies : Molecular docking against targets like NF-κB or HIV-1 Tat, leveraging homology models from related lignan studies .

Q. How can researchers design experiments to differentiate this compound’s mechanism of action from co-occurring lignans?

  • Knockout/Knockdown Models : Use CRISPR-Cas9 to silence specific pathways (e.g., Nrf2/ARE) in HepG2 cells.
  • Isotope-Labeled Tracers : Track metabolic fate via 13C^{13}\text{C}-labeled isovaleroyl groups in in vitro systems .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying this compound in complex botanical extracts?

  • Co-elution Issues : Overcome with UPLC-QTOF-MS/MS using MRM transitions specific to its fragmentation pattern.
  • Matrix Effects : Employ matrix-matched calibration curves or isotope dilution assays .

Q. How can researchers validate the ecological relevance of this compound in plant defense mechanisms?

  • Field Studies : Correlate compound concentration with pest/disease incidence in K. coccinea populations.
  • Gene Expression Analysis : RNA-seq to identify biosynthetic genes (e.g., acyltransferases) upregulated under stress .

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